molecular formula C12H10Cl2N2O2 B595390 4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-65-6

4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B595390
CAS No.: 1242260-65-6
M. Wt: 285.124
InChI Key: NPJGLQIZQQDXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with ethyl 3-aminocrotonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process. This method is advantageous as it reduces reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 4,8-dichloroquinoline-3-carboxylate
  • 3,7-Dichloroquinoline-8-carboxylic acid, ethyl ester
  • 4,7-Dichloroquinoline

Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities .

Properties

CAS No.

1242260-65-6

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.124

IUPAC Name

ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)7-5-16-11-6(10(7)15)3-4-8(13)9(11)14/h3-5H,2H2,1H3,(H2,15,16)

InChI Key

NPJGLQIZQQDXPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC(=C2Cl)Cl

Synonyms

4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.